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Compound of Interest

Compound Name: a-TGF (34-43), rat

Cat. No.: B12406753 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
a-TGF (34-43), rat, is a synthetic decapeptide fragment of rat transforming growth factor-alpha

(TGF-α) corresponding to the third disulfide loop (residues 34-43).[1] This peptide acts as an

antagonist of TGF-α and Epidermal Growth Factor (EGF), inhibiting their mitogenic effects.[2] It

has been utilized in immunological and cancer research, particularly in studies related to gastric

carcinogenesis.[3] a-TGF (34-43) exerts its biological activity by interfering with the binding of

TGF-α to the Epidermal Growth Factor Receptor (EGFR), thereby modulating downstream

signaling pathways involved in cell proliferation and survival.

These application notes provide detailed protocols for the reconstitution, handling, and

application of lyophilized rat a-TGF (34-43) for in vitro and in vivo research.
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Property Value

Full Name alpha-Transforming Growth Factor (34-43), rat

Synonyms TGF-α (34-43), rat

CAS Number 95596-38-6

Molecular Formula C44H69N15O13S2

Molecular Weight 1080.24 g/mol

Sequence
H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH

(Disulfide bridge: Cys1-Cys10)

Appearance Lyophilized white powder

Purity Typically ≥95% as determined by HPLC

Storage

Store lyophilized peptide at -20°C to -80°C.

Upon reconstitution, aliquot and store at -80°C

to avoid repeated freeze-thaw cycles.[4]

Reconstitution of Lyophilized a-TGF (34-43)
Note: As a specific manufacturer's protocol for reconstitution is not readily available, the

following is a recommended general procedure for peptide reconstitution. It is advisable to

perform a small-scale solubility test before reconstituting the entire vial.

Materials:

Lyophilized a-TGF (34-43) peptide

Sterile, nuclease-free water, or a sterile aqueous buffer such as Phosphate Buffered Saline

(PBS) at pH 7.2-7.4. For peptides with low aqueous solubility, Dimethyl sulfoxide (DMSO)

may be used as an initial solvent.

Sterile, polypropylene microcentrifuge tubes

Pipettors and sterile pipette tips
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Protocol:

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room

temperature for at least 20 minutes. This prevents condensation from forming inside the vial,

which can affect the stability of the peptide.

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the

bottom of the vial.

Solvent Selection:

Aqueous Buffers (Recommended): For most in vitro and in vivo applications, reconstitution

in a sterile aqueous buffer like PBS is preferred.

DMSO (for solubility enhancement): If the peptide has poor aqueous solubility, initially

dissolve it in a small amount of sterile DMSO (e.g., 10-50 µL) and then slowly add the

aqueous buffer to the desired final concentration. Note: Ensure the final DMSO

concentration is compatible with your experimental system, as high concentrations can be

toxic to cells.

Reconstitution:

Carefully open the vial.

Add the desired volume of the chosen solvent to the vial to achieve the desired stock

concentration (e.g., 1 mg/mL or 1 mM).

Gently vortex or pipette the solution up and down to ensure the peptide is completely

dissolved. Avoid vigorous shaking, which can cause peptide degradation.

Aliquoting and Storage:

Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use

volumes in sterile polypropylene tubes. This will minimize waste and prevent degradation

from repeated freeze-thaw cycles.

Store the aliquots at -80°C for long-term storage.
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Example Reconstitution for a 1 mg vial to a 1 mg/mL stock solution:

Add 1 mL of sterile PBS (pH 7.4) to the vial containing 1 mg of lyophilized a-TGF (34-43).

Gently mix until the powder is completely dissolved.

The resulting stock solution will have a concentration of 1 mg/mL.

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a general method to assess the antagonistic effect of a-TGF (34-43) on

TGF-α or EGF-induced cell proliferation in a suitable cell line (e.g., rat prostatic epithelial cells).

[5]

Materials:

Rat prostatic epithelial cells (or other suitable cell line responsive to TGF-α/EGF)

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

Serum-free cell culture medium

Recombinant rat TGF-α or EGF

Reconstituted a-TGF (34-43) stock solution

Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

96-well cell culture plates

Multichannel pipettor

Plate reader

Protocol:

Cell Seeding:
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Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Serum Starvation:

After 24 hours, aspirate the complete medium and wash the cells once with serum-free

medium.

Add 100 µL of serum-free medium to each well and incubate for another 24 hours to

synchronize the cells in a quiescent state.

Treatment:

Prepare serial dilutions of a-TGF (34-43) in serum-free medium.

Prepare a solution of TGF-α or EGF in serum-free medium at a concentration known to

induce submaximal proliferation (e.g., 10 ng/mL).[5]

Aspirate the serum-free medium from the wells.

Add 50 µL of the a-TGF (34-43) dilutions to the appropriate wells.

Immediately add 50 µL of the TGF-α or EGF solution to the wells (except for the negative

control wells).

Include the following controls:

Negative Control: Cells in serum-free medium only.

Positive Control: Cells treated with TGF-α or EGF only.

Peptide Control: Cells treated with the highest concentration of a-TGF (34-43) only.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
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Cell Proliferation Measurement:

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or luminescence using a plate reader at the appropriate

wavelength.

Data Analysis:

Subtract the background absorbance/luminescence from all readings.

Normalize the results to the positive control (TGF-α or EGF alone) to determine the

percent inhibition of proliferation for each concentration of a-TGF (34-43).

Plot the percent inhibition against the log of the a-TGF (34-43) concentration to determine

the IC50 value.

In Vivo Inhibition of Gastric Carcinogenesis in a Rat
Model
This protocol is based on a study investigating the effect of a-TGF (34-43) on N-methyl-N'-nitro-

N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis in Wistar rats.[3]

Materials:

Male Wistar rats (6 weeks old)

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Reconstituted a-TGF (34-43) solution (in sterile PBS or saline)

Sterile syringes and needles for intraperitoneal injection

Protocol:

Induction of Gastric Carcinogenesis:
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Administer MNNG to the rats in their drinking water at a concentration of 100 µg/mL for 25

weeks, as previously described in experimental models of gastric cancer.[6]

a-TGF (34-43) Administration:

Following the 25-week MNNG treatment period, divide the rats into three groups:

Control Group: Receive intraperitoneal injections of vehicle (sterile PBS or saline).

Low-Dose Group: Receive intraperitoneal injections of a-TGF (34-43) at a dose of 10

µg/kg body weight.[3]

High-Dose Group: Receive intraperitoneal injections of a-TGF (34-43) at a dose of 20

µg/kg body weight.[3]

Administer the injections every other day for the remainder of the experimental period

(e.g., up to 52 weeks).

Monitoring and Endpoint:

Monitor the animals regularly for signs of toxicity or distress.

At the end of the experiment (e.g., 52 weeks), euthanize the animals.

Excise the stomachs and examine for the presence and number of tumors.

Perform histological analysis to determine the incidence and type of gastric cancers.

Data Analysis:

Compare the incidence of gastric cancers between the control and a-TGF (34-43)-treated

groups using appropriate statistical tests (e.g., chi-square test).
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Parameter Value Cell Line/Model Reference

IC50 (Inhibition of

Histamine Stimulation)

~20-fold higher than

native TGF-α

Isolated rabbit parietal

cells
[1]

In Vivo Dosage

(Inhibition of Gastric

Carcinogenesis)

10 and 20 µg/kg body

weight

(intraperitoneal)

Wistar rats [3]

In Vitro Concentration

(Blockade of EGF

effect)

5 µM
Rat anterior pituitary

cells
[2]

Signaling Pathway and Experimental Workflow
Diagrams

Extracellular Space

Cell Membrane

Intracellular Space

TGF-alpha

EGFR

Binds & Activates

a-TGF (34-43)

Antagonizes
(Blocks Binding)

PLC

PI3K

PKC

Erk Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: TGF-α Signaling Pathway and Antagonism by a-TGF (34-43).
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Caption: In Vitro Cell Proliferation Assay Workflow.
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Caption: In Vivo Gastric Carcinogenesis Inhibition Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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